N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide
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Overview
Description
N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a phenylbenzenebutanamide backbone. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and N,N-dimethylamine.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and N,N-dimethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylbenzenebutanamide derivatives.
Scientific Research Applications
N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. Its effects are mediated through binding to receptors such as serotonin receptors (5-HT1A/2A) and modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with similar structural features.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another hallucinogenic compound with a methoxy group at the 5-position
Uniqueness
N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxy group at the 2-position and a methoxy group at the 5-position, making it a valuable compound for various research applications.
Properties
CAS No. |
129841-23-2 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methoxyphenyl)-N,N-dimethyl-4-phenylbutanamide |
InChI |
InChI=1S/C19H23NO3/c1-20(2)19(22)12-10-16(14-7-5-4-6-8-14)17-13-15(23-3)9-11-18(17)21/h4-9,11,13,16,21H,10,12H2,1-3H3 |
InChI Key |
PXOSFEFXPKAERS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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